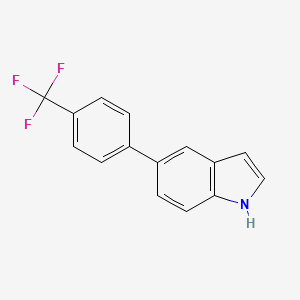

5-(4-(Trifluoromethyl)phenyl)-1H-indole

概要

説明

5-(4-(Trifluoromethyl)phenyl)-1H-indole: is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an indole moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural and electronic properties .

準備方法

Synthetic Routes and Reaction Conditions:

The synthesis of 5-(4-(Trifluoromethyl)phenyl)-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)aniline and indole.

Coupling Reaction: The 4-(trifluoromethyl)aniline is subjected to a coupling reaction with indole under the influence of a suitable catalyst, such as palladium or copper, in the presence of a base like potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-150°C) to facilitate the coupling process

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

化学反応の分析

Friedel–Crafts Hydroxyalkylation

This reaction enables the introduction of hydroxyalkyl groups at the indole C3 position. Using fluorinated ketones (e.g., 2,2,2-trifluoroacetophenone), the process proceeds via a catalytic system of n-Bu<sub>4</sub>PBr and K<sub>2</sub>CO<sub>3</sub> in water or acetonitrile .

Mechanism :

-

Step 1 : Formation of n-Bu<sub>4</sub>P<sup>+</sup>KCO<sub>3</sub><sup>−</sup> (A ) via ion exchange.

-

Step 2 : Hydrogen bonding between A and the indole NH group activates the substrate for nucleophilic attack on the electrophilic ketone.

-

Step 3 : C–C bond formation generates intermediate D , which re-aromatizes to yield trifluoromethyl(indolyl)phenylmethanol derivatives .

Key Data :

Limitations :

-

Reactions fail with N-methylindole derivatives, confirming the necessity of a free NH group .

-

Enolizable ketones (e.g., acetone) are unreactive due to insufficient electrophilicity .

N-Sulfonylation

The indole NH undergoes sulfonylation with benzenesulfonyl chloride under basic conditions (NaH/DMF) .

Procedure :

-

Deprotonate 5-(4-(trifluoromethyl)phenyl)-1H-indole with NaH.

-

Add benzenesulfonyl chloride to form N-sulfonyl derivatives.

Example :

| Substrate | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Trifluoromethyl-1H-indole | Benzenesulfonyl chloride | NaH/DMF, 0°C → RT | 89% |

Applications :

Acid-Catalyzed Dehydration

Trifluoroacetic acid (TFA) facilitates condensation reactions between this compound and secondary alcohols, forming diaryl ethers or carbocation intermediates .

Example :

-

Reaction of trifluoromethyl(indolyl)phenylmethanol (3a ) with 5-fluoroindole in CHCl<sub>3</sub>/TFA yields ether-linked products .

Radical Trifluoromethylation

While not directly reported for this compound, analogous indoles undergo copper-catalyzed C2-trifluoromethylation via a radical mechanism :

-

t-Butoxy radical generates - CF<sub>3</sub> from CF<sub>3</sub>SO<sub>2</sub>Na.

-

Chelation-assisted C–H activation directs the radical to C2.

Limitations :

N-Alkylation

The indole NH reacts with alkyl halides (e.g., 2-methoxyethyl bromide) under basic conditions (KOH/DMSO) :

Example :

| Substrate | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Trifluoromethyl-1H-indole | 2-Methoxyethyl bromide | KOH/DMSO, RT | 72% |

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing trifluoromethyl group meta-directs electrophiles to the indole C4/C6 positions.

Observed Trends :

-

Nitration and halogenation occur preferentially at C4/C6 due to the −CF<sub>3</sub> group’s −I effect.

-

Substituents at C5 (e.g., phenyl) further modulate reactivity .

Biological Activity Modulation

While beyond pure chemical reactivity, substituent effects on bioactivity highlight electronic influences:

科学的研究の応用

Antimicrobial Activity

Research indicates that 5-(4-(trifluoromethyl)phenyl)-1H-indole exhibits notable antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various pathogens, including Mycobacterium tuberculosis (Mtb). For instance, studies show that the presence of a trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, contributing to its antimicrobial effectiveness. In comparative studies, derivatives with trifluoromethyl substitutions have shown improved minimum inhibitory concentration (MIC) values against Mtb, indicating stronger antimicrobial activity than their non-fluorinated counterparts .

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 5-Fluoro-3-(4-(trifluoromethyl)phenyl)-1H-indole | Structure | Antimycobacterial activity (MIC = 47.8 µM) |

| 2-Benzhydryl-5-(trifluoromethyl)-1H-indole | Structure | Potential neuroprotective effects |

| 3-Phenyl-1H-indole | Structure | Exhibits anti-inflammatory properties |

Anticancer Potential

The indole scaffold is known for its anticancer properties. Compounds similar to this compound have been explored for their ability to inhibit tubulin polymerization, a critical process in cancer cell proliferation. For example, certain derivatives have shown significant cytotoxicity against breast cancer cell lines (IC50 values in the nanomolar range), suggesting that this compound could be a lead candidate for developing new cancer therapies .

Mechanistic Insights

The trifluoromethyl group significantly influences the electronic properties of the compound, enhancing its binding affinity to biological targets through increased hydrophobic interactions. This modification can alter the pharmacokinetic profile of the compound, making it more effective as a drug candidate. Studies involving molecular docking have confirmed that compounds with this substituent can effectively bind to target proteins involved in cancer progression and microbial resistance .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in materials science. Its unique electronic properties make it suitable for use in organic electronics and as a fluorescent probe for biological and electrochemical sensing applications. The ability of indole derivatives to exhibit photophysical performance has been investigated, with promising results indicating their utility in developing new materials for electronic devices .

Case Studies and Research Findings

Several studies have focused on exploring the biological activities and synthetic methodologies of indole derivatives:

- Antimycobacterial Activity Study : A comparative analysis of various indoles showed that those with trifluoromethyl substitutions had significantly lower MIC values against Mtb compared to other substituents, highlighting the importance of this functional group in enhancing biological activity .

- Cancer Therapy Development : Research into indole derivatives has revealed their potential as tubulin inhibitors, with one study demonstrating that specific derivatives could induce cell cycle arrest and inhibit tumor growth in vivo models .

作用機序

The mechanism of action of 5-(4-(Trifluoromethyl)phenyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This interaction can modulate various biological pathways, leading to the desired therapeutic or biological effects .

類似化合物との比較

- 5-(4-Chlorophenyl)-1H-indole

- 5-(4-Methylphenyl)-1H-indole

- 5-(4-Fluorophenyl)-1H-indole

Comparison:

- 5-(4-(Trifluoromethyl)phenyl)-1H-indole stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties compared to other substituents like chlorine, methyl, or fluorine. This makes it more effective in certain applications, such as pharmaceuticals and agrochemicals, where electron-withdrawing effects are beneficial .

生物活性

5-(4-(Trifluoromethyl)phenyl)-1H-indole is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimycobacterial and anticancer research. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and alters its reactivity. This unique structural modification is crucial for its biological activity.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of indole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values for various related compounds were evaluated against Mycobacterium tuberculosis (Mtb). Notably, compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their fluorinated counterparts.

Key Findings:

- MIC Values : In a comparative study, a related compound with a trifluoromethyl group showed an MIC of 18.2 µM against Mtb, indicating robust inhibitory capacity .

- Time-Kill Dynamics : The compound demonstrated time-dependent kill kinetics, maintaining bacterial counts over extended periods at specific concentrations. For instance, at 1.0 × MIC (20 µM), it sustained the culture count within effective limits over 21 days .

Anticancer Activity

The anticancer potential of this compound has also been explored. Various studies have synthesized derivatives and tested their antiproliferative effects against multiple cancer cell lines.

Research Insights:

- Cell Line Testing : Compounds similar to this compound were evaluated against human cancer cell lines such as BEL-7402, MCF-7, and HCT-116. Several exhibited potent antiproliferative effects .

- Toxicity Assessments : Toxicity evaluations indicated that some derivatives had low selectivity towards mammalian cells but showed promising activity against cancer cells without significant genotoxicity .

Comparative Table of Biological Activities

| Compound | Biological Activity | MIC (µM) | Cell Lines Tested | Toxicity |

|---|---|---|---|---|

| This compound | Antimycobacterial | 18.2 | - | Low |

| Related Indole Derivative | Anticancer | <30 | BEL-7402, MCF-7, HCT-116 | Moderate |

| Fluorinated Indole | Antimycobacterial | 28.0 | - | Low |

| Trifluoromethyl Indole Variant | Anticancer | <30 | Various Cancer Lines | Low |

Case Studies

- Antimycobacterial Efficacy : A study synthesized several 1H-indoles and assessed their activity against Mtb. The top-performing compound exhibited an MIC of 8.4 µM and was effective against multidrug-resistant strains without cross-resistance to first-line drugs .

- Anticancer Screening : In another investigation, derivatives of indoles were synthesized and tested for antiproliferative effects using the MTT assay. The most promising compounds showed significant inhibition of cell viability at concentrations below 30 µM .

特性

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N/c16-15(17,18)13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-19-14/h1-9,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCXSZRYNNYZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C2)NC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437051 | |

| Record name | 5-[4-(trifluoromethyl)phenyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163105-69-9 | |

| Record name | 5-[4-(trifluoromethyl)phenyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。